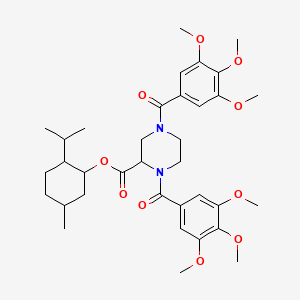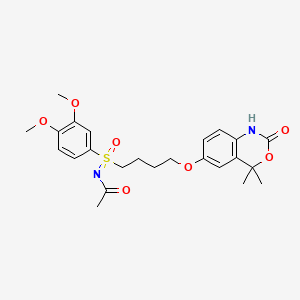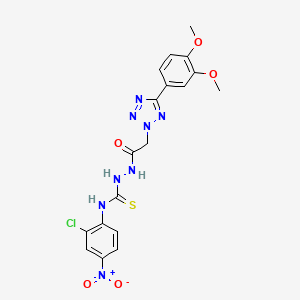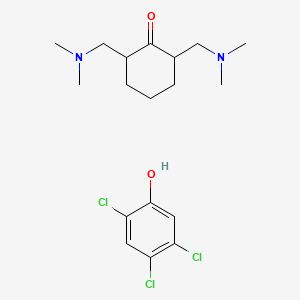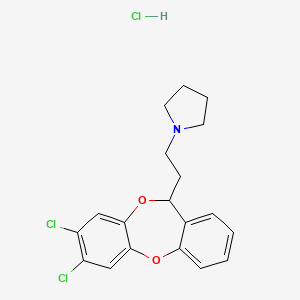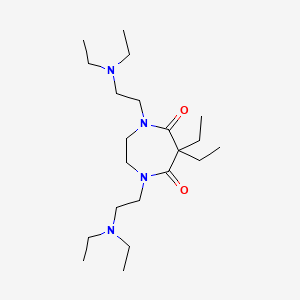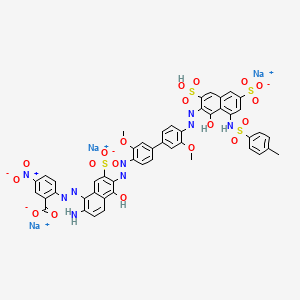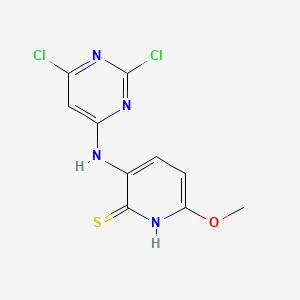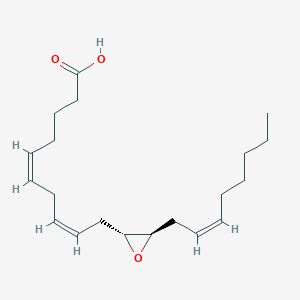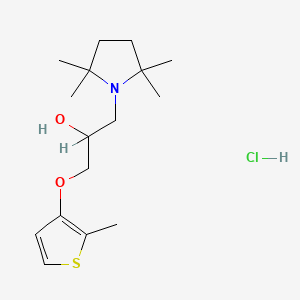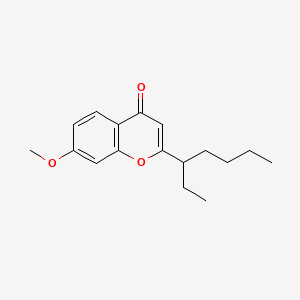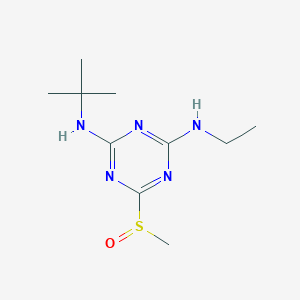
Terbutrynesulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbutrynesulfoxide is a chemical compound with the molecular formula C10H19N5OS and a molecular weight of 257.356. It is a derivative of terbutryn, a selective herbicide used to control grasses and broadleaf weeds. This compound is known for its role as a metabolite of terbutryn and has been studied for its various chemical properties and applications .
Méthodes De Préparation
The synthesis of terbutrynesulfoxide typically involves the oxidation of terbutryn. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the selective formation of the sulfoxide group .
Industrial production methods for this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Terbutrynesulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of terbutrynesulfone. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can revert it back to terbutryn. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields terbutrynesulfone, while reduction with sodium borohydride produces terbutryn .
Applications De Recherche Scientifique
Terbutrynesulfoxide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of herbicides and pesticides.
Biology: Studies have explored its effects on various biological systems, including its role as a potential inhibitor of photosynthesis in plants.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its parent compound, terbutryn, which has shown some promise in treating certain medical conditions.
Industry: This compound is used in the formulation of herbicidal products and as a reference standard in analytical chemistry for the detection and quantification of terbutryn residues
Mécanisme D'action
The mechanism of action of terbutrynesulfoxide involves its interaction with molecular targets in biological systems. In plants, it acts as an inhibitor of photosynthesis by interfering with the electron transport chain in chloroplasts. This disruption leads to the inhibition of ATP synthesis and ultimately results in the death of the plant.
At the molecular level, this compound targets the photosynthetic reaction center proteins, including cytochrome c subunit and reaction center proteins H, L, and M chains. These interactions prevent the proper functioning of the photosynthetic machinery, leading to the accumulation of reactive oxygen species and oxidative stress .
Comparaison Avec Des Composés Similaires
Terbutrynesulfoxide is similar to other sulfoxide derivatives of herbicides, such as:
Terbutrynesulfone: An oxidized form of this compound with a sulfone group instead of a sulfoxide group. It has similar herbicidal properties but may exhibit different chemical reactivity.
Methoxytriazine sulfoxide: Another sulfoxide derivative with a methoxy group on the triazine ring. It shares similar chemical properties but differs in its specific applications and reactivity.
Sulfoxide derivatives of atrazine: Atrazine is another triazine herbicide, and its sulfoxide derivatives have been studied for their herbicidal activity and environmental impact.
This compound is unique in its specific structure and reactivity, which makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
82985-33-9 |
|---|---|
Formule moléculaire |
C10H19N5OS |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
2-N-tert-butyl-4-N-ethyl-6-methylsulfinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5OS/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)17(5)16/h6H2,1-5H3,(H2,11,12,13,14,15) |
Clé InChI |
LMUNBZZRYCNYLJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)S(=O)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


